molecular formula C12H3N3O4 B13832518 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile CAS No. 4655-65-6

5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

Cat. No.: B13832518
CAS No.: 4655-65-6
M. Wt: 253.17 g/mol
InChI Key: YJYIEHACYZGUFD-UHFFFAOYSA-N
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Description

5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile: is a chemical compound with the molecular formula C12H3N3O4 It is known for its distinctive structure, which includes a naphthalene core with nitro, dioxo, and dicarbonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile typically involves the reaction of 1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile with a nitrating agent. One common method involves the use of nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents, although these reactions are less frequently employed.

Major Products Formed:

    Reduction: 5-Amino-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

Chemistry: In chemistry, 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile depends on its specific application. In general, the nitro group can participate in redox reactions, while the dioxo and dicarbonitrile groups can interact with various molecular targets. The compound may exert its effects through the formation of reactive intermediates or by binding to specific enzymes or receptors.

Comparison with Similar Compounds

    5-Amino-2,3-dicyano-1,4-naphthoquinone: Similar structure but with an amino group instead of a nitro group.

    1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: Shares the dioxo functional groups but differs in the core structure.

Uniqueness: 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-nitro-1,4-dioxonaphthalene-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIEHACYZGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494944
Record name 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4655-65-6
Record name 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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